Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613653
InChI: InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C11H8BrFO2S
Molecular Weight: 303.15 g/mol

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate

CAS No.:

Cat. No.: VC18613653

Molecular Formula: C11H8BrFO2S

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate -

Specification

Molecular Formula C11H8BrFO2S
Molecular Weight 303.15 g/mol
IUPAC Name ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3
Standard InChI Key MLWLNPPBUQQAHT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring. Key substituents include:

  • Bromine at the 7-position, which enhances electrophilic reactivity for cross-coupling reactions.

  • Fluorine at the 4-position, known to improve metabolic stability and bioavailability in drug candidates.

  • Ethoxycarbonyl group at the 2-position, serving as a directing group for further functionalization .

The canonical SMILES representation is CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F\text{CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F}, and the InChIKey is MLWLNPPBUQQAHT-UHFFFAOYSA-N\text{MLWLNPPBUQQAHT-UHFFFAOYSA-N} .

Physicochemical Properties

Table 1 summarizes critical physicochemical data derived from computational and experimental sources:

PropertyValueSource
Molecular FormulaC11H8BrFO2S\text{C}_{11}\text{H}_{8}\text{Br}\text{F}\text{O}_{2}\text{S}
Molecular Weight303.15 g/mol
XLogP34.3
Topological Polar Surface Area54.5 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds3

The high XLogP3 value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Synthesis and Manufacturing

Aryne Intermediate Strategy

A state-of-the-art synthesis route involves aryne intermediates generated from oo-silylaryl triflates. As demonstrated by Yoshida et al., benzothiophenes can be synthesized via a one-step reaction between arynes and alkynyl sulfides . Adapting this method, ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be synthesized by:

  • Generating a fluoro- and bromo-substituted aryne from a silyl triflate precursor.

  • Reacting the aryne with an ethoxycarbonyl-substituted alkynyl sulfide to form the benzothiophene core .

This method offers regioselectivity and avoids harsh conditions, making it suitable for scale-up .

Alternative Pathways

Vendor catalogs (e.g., Reagentia) list the compound at prices ranging from €288.31/100 mg to €882.30/1 g, indicating commercial availability via specialized organic synthesis . The exact industrial synthesis protocols remain proprietary but likely involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce halogens .

Applications in Drug Discovery

Kinase Inhibitor Development

Benzothiophene derivatives are privileged structures in kinase inhibitor design due to their ability to modulate ATP-binding pockets. The bromine atom at the 7-position enables Suzuki-Miyaura couplings to introduce pharmacophores, while the fluorine enhances metabolic stability . For example, analogous compounds have shown activity against EGFR and VEGFR kinases in preclinical studies .

Material Science Applications

The compound’s extended π-system and halogen substituents make it a candidate for organic semiconductors. Bromine and fluorine atoms can tune electron affinity and bandgap properties, critical for organic field-effect transistors (OFETs) .

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